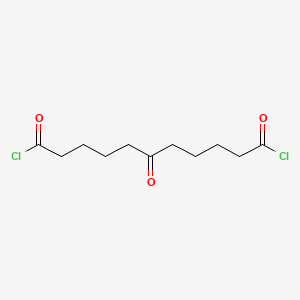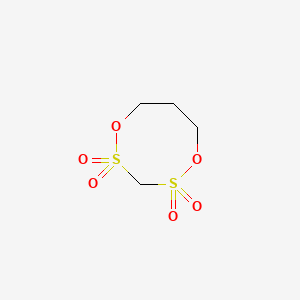
1,5,2,4-Dioxadithiocane, 2,2,4,4-tetraoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,2,4-Dioxadithiocane, 2,2,4,4-tetraoxide, also known as methylene methanedisulfonate, is a chemical compound with the molecular formula C2H4O6S2 and a molecular weight of 188.18 g/mol . This compound is characterized by its unique structure, which includes two oxygen and two sulfur atoms arranged in a cyclic configuration. It is typically found as a white to light yellow powder or crystalline solid .
Preparation Methods
1,5,2,4-Dioxadithiocane, 2,2,4,4-tetraoxide can be synthesized through various methods. One common synthetic route involves the reaction of hexamethyldisiloxane with methanedisulphonyl dichloride . The reaction conditions typically require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar chemical reactions but optimized for higher yields and efficiency .
Chemical Reactions Analysis
1,5,2,4-Dioxadithiocane, 2,2,4,4-tetraoxide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced sulfur-containing compounds.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,5,2,4-Dioxadithiocane, 2,2,4,4-tetraoxide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1,5,2,4-Dioxadithiocane, 2,2,4,4-tetraoxide involves its interaction with molecular targets and pathways within cells. The compound can form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions may involve the formation of covalent bonds with proteins, nucleic acids, and other biomolecules, resulting in changes to their structure and function[8][8].
Comparison with Similar Compounds
1,5,2,4-Dioxadithiocane, 2,2,4,4-tetraoxide can be compared with other similar compounds, such as:
- Methanedisulphonic acid
- Methylene bis-(chlorosulfate)
- Hexamethyldisiloxane
- Formaldehyde
These compounds share some structural similarities but differ in their chemical properties and reactivity. The uniqueness of this compound lies in its specific arrangement of oxygen and sulfur atoms, which imparts distinct chemical and biological properties .
Properties
CAS No. |
99591-72-7 |
|---|---|
Molecular Formula |
C4H8O6S2 |
Molecular Weight |
216.2 g/mol |
IUPAC Name |
1,5,2,4-dioxadithiocane 2,2,4,4-tetraoxide |
InChI |
InChI=1S/C4H8O6S2/c5-11(6)4-12(7,8)10-3-1-2-9-11/h1-4H2 |
InChI Key |
APPZESCOGKWYIH-UHFFFAOYSA-N |
Canonical SMILES |
C1COS(=O)(=O)CS(=O)(=O)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


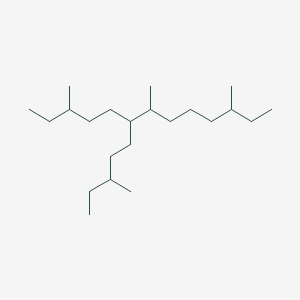
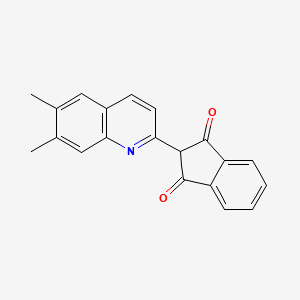
![3,5-Diamino-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14345739.png)

![3,3'-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14345755.png)
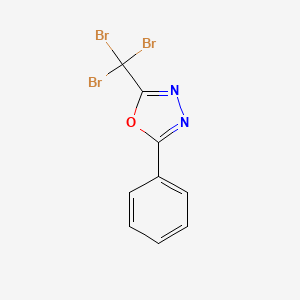
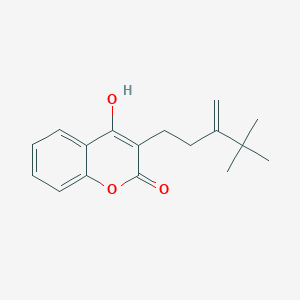
![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-](/img/structure/B14345784.png)
![N,N'-Bis[(3,4-di-tert-butyl-2-hydroxyphenyl)methyl]thiourea](/img/structure/B14345787.png)
![(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane](/img/structure/B14345794.png)
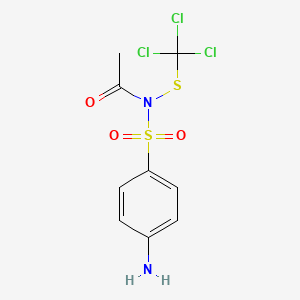
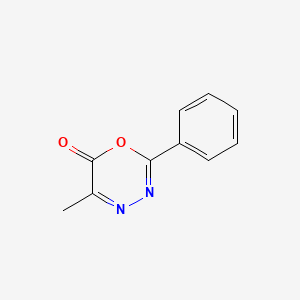
![Methyl 3-[(dimethylcarbamoyl)amino]benzoate](/img/structure/B14345801.png)
